Mannuronic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6906-37-2 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-VANFPWTGSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |
Origin of Product |
United States |
Biochemical Pathways and Genetic Regulation of Mannuronic Acid Biosynthesis
Biosynthetic Precursors and Sugar Nucleotide Intermediates, including Guanosine (B1672433) Diphosphate Mannuronic Acid (GDP-ManA)
The biosynthesis of GDP-ManA begins with fructose-6-phosphate (B1210287) (F6P), a key intermediate of cellular central carbon metabolism. researchgate.netfrontiersin.org F6P is converted through a series of enzymatic reactions to ultimately yield GDP-ManA, the direct precursor for alginate polymerization. researchgate.netfrontiersin.org This process involves the formation of several phosphorylated sugar intermediates and a crucial sugar nucleotide intermediate, GDP-mannose. researchgate.net
The pathway proceeds as follows:
Fructose-6-phosphate is converted to mannose-6-phosphate (B13060355). researchgate.net
Mannose-6-phosphate is converted to mannose-1-phosphate. researchgate.net
Mannose-1-phosphate reacts with guanosine triphosphate (GTP) to form GDP-mannose. researchgate.net
GDP-mannose is then oxidized to GDP-mannuronic acid. ontosight.airesearchgate.net
GDP-ManA serves as the activated form of this compound, enabling its efficient incorporation into the growing alginate polymer chain. ontosight.ai
Enzymatic Catalysis in this compound Production
Several key enzymes catalyze the sequential steps in the biosynthesis of GDP-ManA from fructose-6-phosphate. These enzymes are encoded by specific genes, primarily the alg genes in bacteria like Pseudomonas and Azotobacter. nih.govfrontiersin.org
Phosphomannose Isomerase Activity (PMI)
Phosphomannose isomerase (PMI), often encoded by the algA gene in bacteria, catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate. researchgate.netfrontiersin.orgfrontiersin.org In some organisms, AlgA is a bifunctional enzyme also possessing GDP-mannose pyrophosphorylase activity. researchgate.netfrontiersin.orgfrontiersin.org
Phosphomannomutase Activity (PMM)
Phosphomannomutase (PMM), encoded by the algC gene, catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. researchgate.netfrontiersin.orgfrontiersin.org This is an essential step in channeling mannose metabolites towards nucleotide sugar synthesis. AlgC also exhibits phosphoglucomutase activity, which is needed for the biosynthesis of other nucleotide sugars. researchgate.net
GDP-Mannose Dehydrogenase Activity (AlgD)
GDP-mannose dehydrogenase (AlgD) is a crucial enzyme that catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. ontosight.airesearchgate.netfrontiersin.orgontosight.airesearchgate.net This reaction is considered a key regulatory and rate-limiting step in the alginate biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov AlgD utilizes NAD+ as a cofactor, producing NADH during the reaction. ontosight.airesearchgate.net The crystal structure of AlgD from P. aeruginosa has revealed that the enzyme functions as a domain-swapped dimer, with each active site formed by contributions from two polypeptide chains. researchgate.net
The enzymatic reaction catalyzed by GDP-mannose dehydrogenase is: GDP-D-mannose + 2 NAD+ → GDP-D-mannuronic acid + 2 NADH + 2 H+ ontosight.ai
Poly-β-D-Mannuronic Acid Polymerase Activity (e.g., Alg8)
Following the synthesis of GDP-ManA in the cytoplasm, the activated monomer is polymerized into a poly-β-D-mannuronic acid chain. This polymerization is catalyzed by a membrane-bound glycosyltransferase, with Alg8 identified as a key component of the alginate polymerase complex. nih.govnih.govresearchgate.netasm.orgqmul.ac.uk In P. aeruginosa and A. vinelandii, Alg8 is an inner membrane protein that works in conjunction with Alg44, another inner membrane protein containing a PilZ domain that binds cyclic-di-GMP (c-di-GMP). frontiersin.orgnih.govasm.orgasm.org The binding of c-di-GMP to Alg44 is essential for activating the Alg8-Alg44 polymerase complex and is a point of regulation for alginate production. nih.govfrontiersin.orgasm.org The polymerization process is thought to occur at the inner membrane as the polymer is transferred across to the periplasm. researchgate.netcaister.com
Identification and Characterization of Genetic Loci Governing this compound Biosynthesis in Algae and Bacteria
The genes involved in this compound and alginate biosynthesis are primarily clustered in specific genetic loci, particularly in bacteria. In Pseudomonas and Azotobacter, the alg genes are organized into biosynthetic, regulatory, and genetic switching clusters. nih.gov
In P. aeruginosa, most of the biosynthetic genes, including algD, algA, and genes encoding proteins involved in polymerization and export (like alg8 and alg44), are located within an 18kb region, often transcribed polycistronically under the control of the algD promoter. nih.gov However, algC is located at a different locus, often with regulatory genes. nih.govfrontiersin.org
In A. vinelandii, the genetic organization is similar but with some transcriptional variations. nih.gov While algA and algD are present, they are organized into multiple transcriptional units, and algC is transcribed separately. nih.govfrontiersin.orgresearchgate.net The expression of these genes is influenced by various regulatory elements and sigma factors. nih.govfrontiersin.org
Genetic regulation of alginate biosynthesis is complex and involves various regulatory proteins and systems. In P. aeruginosa, the alternative sigma factor AlgU (also known as σ22 or σE) plays a key role in activating the transcription of algD and other alginate genes. nih.govntnu.no AlgU activity is antagonized by anti-sigma factors like MucA and MucB. nih.govfrontiersin.org The response regulators AlgB and AlgR are also necessary for algD expression and are dependent on AlgU in P. aeruginosa. nih.gov
In A. vinelandii, AlgU is also essential for alginate synthesis and the expression of algC and algD. nih.govfrontiersin.org However, the regulation of algD transcription in A. vinelandii involves multiple promoters recognized by different sigma factors, including RpoS (σs) and AlgU. frontiersin.org Unlike P. aeruginosa, algR transcription in A. vinelandii is independent of AlgU. nih.gov
Beyond transcriptional control, post-transcriptional regulation also plays a role. In A. vinelandii, the GacS/GacA two-component system regulates alginate biosynthesis by controlling the expression of small regulatory RNAs (RsmZ1, RsmZ2) that interact with the RsmA protein, influencing algD mRNA translation. nih.gov
Competition for carbon sources can also influence alginate production. In A. vinelandii, the production of poly-β-hydroxybutyrate (PHB) competes with alginate for carbon, and mutations blocking PHB production can favor alginate synthesis. nih.govfrontiersin.org
While the genetic regulation of bacterial alginate biosynthesis, particularly in Pseudomonas and Azotobacter, is relatively well-studied, the biosynthetic pathways and their genetic control in algae are less characterized. researchgate.net
Here is a summary table of the key enzymes and their activities in the GDP-ManA biosynthetic pathway:
| Enzyme Name | Gene (Bacteria) | Activity | Reaction |
| Phosphomannose Isomerase | AlgA | Isomerization of Fructose-6-phosphate to Mannose-6-phosphate | Fructose-6-phosphate ⇌ Mannose-6-phosphate |
| Phosphomannomutase | AlgC | Conversion of Mannose-6-phosphate to Mannose-1-phosphate | Mannose-6-phosphate ⇌ Mannose-1-phosphate |
| GDP-Mannose Pyrophosphorylase | AlgA | Formation of GDP-mannose from Mannose-1-phosphate and GTP | Mannose-1-phosphate + GTP → GDP-mannose + PPi |
| GDP-Mannose Dehydrogenase | AlgD | Oxidation of GDP-mannose to GDP-mannuronic acid | GDP-mannose + 2 NAD+ → GDP-mannuronic acid + 2 NADH + 2 H+ |
| Mannuronan Synthase | Alg8, Alg44 | Polymerization of GDP-mannuronic acid into poly-β-D-mannuronic acid chain | (GDP-mannuronic acid)n → (this compound)n + n(GDP) |
Regulatory Mechanisms of this compound Production and Polymerization
The regulation of this compound production and its polymerization into alginate is a complex process involving numerous genetic and environmental factors. Studies, primarily in Pseudotomonas aeruginosa and Azotobacter vinelandii, have elucidated several key regulatory pathways.
Transcriptional Regulation:
Transcription of the alg genes, particularly algD which encodes GDP-mannose dehydrogenase (a key enzyme in GDP-mannuronic acid synthesis), is a major control point. nih.govfrontiersin.orgsemanticscholar.org In P. aeruginosa, algD transcription is driven by the alternative sigma factor AlgU (also known as AlgT or σ22). plos.orgnih.gov AlgU activity is negatively regulated by the anti-sigma factor MucA. plos.orgnih.gov Mutations in mucA or environmental stresses can lead to the release of AlgU, promoting algD transcription and increased alginate production, a phenomenon associated with the mucoid phenotype in cystic fibrosis isolates. plos.orgasm.org Other transcriptional regulators in P. aeruginosa include AlgR, AlgB, and AmrZ, which are essential for algD transcription. nih.gov AlgR, a response regulator, binds to sites upstream of algC and algD. nih.gov AlgB is a positive regulator of algD transcription. uniprot.org AmrZ (Alginate and Motility Regulator) is also necessary for alginate production. frontiersin.orgnih.gov
In A. vinelandii, algD transcription is initiated from multiple promoters recognized by the stress response sigma factor AlgU and the stationary phase sigma factor RpoS. frontiersin.org Similar to P. aeruginosa, AlgU activity is antagonized by MucA and MucB. nih.govfrontiersin.org While AlgR is important for cyst formation in A. vinelandii, it does not appear to affect algD transcription in the same way as in P. aeruginosa. nih.gov AmrZ is also required for alginate production in A. vinelandii, though its mechanism of regulation is still being investigated. frontiersin.org
Post-Transcriptional Regulation:
Post-transcriptional mechanisms also play a significant role in regulating alginate synthesis. In A. vinelandii, the two-component system GacS/A is involved in controlling alginate synthesis, mediated by the RsmA/RsmZY system. nih.govfrontiersin.orgkarger.com GacA activates the transcription of small regulatory RNAs (sRNAs) like RsmZ and RsmY, which sequester the RsmA protein. nih.govfrontiersin.orgkarger.com RsmA typically binds to algD mRNA, preventing its translation. nih.govfrontiersin.org By titrating RsmA, the sRNAs allow algD mRNA translation to occur, thereby promoting alginate synthesis. nih.govfrontiersin.orgkarger.com The CbrA/CbrB two-component system also negatively impacts alginate synthesis in A. vinelandii by influencing rsmA expression. nih.govfrontiersin.org
Regulation by Cyclic di-GMP (c-di-GMP):
The intracellular second messenger bis-(3′-5′)-cyclic-dimeric-GMP (c-di-GMP) is a crucial positive regulator of alginate biosynthesis in both P. aeruginosa and A. vinelandii. frontiersin.orgnih.govasm.org c-di-GMP is known to regulate alginate synthesis at both the post-translational and transcriptional levels. nih.gov Binding of c-di-GMP to the PilZ domain located at the C-terminus of the Alg44 co-polymerase is essential for activating the Alg8-Alg44 alginate polymerase complex, which is responsible for polymerizing GDP-mannuronic acid. frontiersin.orgsemanticscholar.orgasm.org In P. aeruginosa, the membrane protein MucR is involved in synthesizing a localized pool of c-di-GMP near Alg44. asm.org Beyond its effect on polymerization, c-di-GMP also positively regulates algD transcription in P. aeruginosa. nih.gov In A. vinelandii, c-di-GMP positively controls the expression of mannuronan C-5 epimerases (AlgE1-6), enzymes that modify the alginate polymer by converting this compound residues to guluronic acid residues, influencing the final composition and properties of the alginate. frontiersin.orgsemanticscholar.org
Environmental and Metabolic Influences:
Environmental conditions and cellular metabolic state also influence this compound production. In A. vinelandii, competition for carbon sources with the synthesis of poly-β-hydroxybutyrate (PHB) can affect alginate production. nih.govfrontiersin.orgmdpi.com Mutations blocking PHB production can favor alginate synthesis due to increased carbon availability. nih.govfrontiersin.org Oxygen availability has also been linked to the regulation of alginate biosynthesis in A. vinelandii. semanticscholar.org In P. syringae, copper has been identified as a major signal triggering alginate gene expression. nih.gov The accumulation of misfolded outer membrane proteins in the periplasm of P. aeruginosa can also activate alginate synthesis, potentially through a mechanism involving the sigma factor AlgU. asm.org
The polymerization of GDP-mannuronic acid is carried out by the Alg8-Alg44 inner membrane complex. nih.govfrontiersin.orgsemanticscholar.org Alg8 is a type-2 glycosyl transferase, and Alg44 is a multi-domain protein that includes the c-di-GMP binding PilZ domain. frontiersin.org AlgK is thought to stabilize this polymerase complex. semanticscholar.org Following polymerization, the polymannuronate chain can undergo modifications in the periplasm, including epimerization by mannuronan C-5 epimerases (like AlgG) and O-acetylation by enzymes such as AlgF, AlgJ, and AlgI. semanticscholar.orgresearchgate.netnih.gov These modifications influence the structural and physical properties of the resulting alginate. mdpi.com The export of the alginate polymer across the outer membrane is mediated by proteins like AlgE. researchgate.netnih.gov
The intricate regulatory network ensures that this compound production and polymerization are coordinated in response to cellular needs and environmental cues, allowing organisms to produce alginate with varying compositions and properties.
Here is a summary of some key regulatory components and their roles:
| Regulatory Component (Organism) | Type of Regulation | Effect on Alginate Production/Polymerization | Mechanism |
| AlgU (P. aeruginosa, A. vinelandii) | Transcriptional (Sigma Factor) | Positive | Drives transcription of algD and other alg genes. frontiersin.orgplos.orgnih.gov |
| MucA (P. aeruginosa, A. vinelandii) | Transcriptional (Anti-sigma Factor) | Negative | Sequsters AlgU, inhibiting its activity. frontiersin.orgplos.orgnih.gov |
| AlgR (P. aeruginosa) | Transcriptional (Response Regulator) | Positive | Essential for algD transcription; binds upstream of algC and algD. nih.govnih.gov |
| AlgB (P. aeruginosa) | Transcriptional | Positive | Required for algD transcription. nih.govuniprot.org |
| AmrZ (P. aeruginosa, A. vinelandii) | Transcriptional | Positive | Necessary for alginate production. frontiersin.orgnih.gov |
| GacS/A (A. vinelandii) | Post-transcriptional (Two-component system) | Positive | Controls RsmA/RsmZY system, indirectly promoting algD translation. nih.govfrontiersin.orgkarger.com |
| RsmA (A. vinelandii) | Post-transcriptional (RNA-binding protein) | Negative | Binds algD mRNA, preventing translation. nih.govfrontiersin.org |
| RsmZ/Y sRNAs (A. vinelandii) | Post-transcriptional | Positive | Sequester RsmA, relieving repression of algD translation. nih.govfrontiersin.orgkarger.com |
| CbrA/B (A. vinelandii) | Post-transcriptional (Two-component system) | Negative | Influences rsmA expression, impacting alginate synthesis. nih.govfrontiersin.org |
| c-di-GMP (P. aeruginosa, A. vinelandii) | Post-translational & Transcriptional | Positive | Activates Alg8-Alg44 polymerase complex; positively regulates algD transcription and epimerase activity. frontiersin.orgsemanticscholar.orgnih.govasm.org |
| Alg8-Alg44 Complex (P. aeruginosa, A. vinelandii) | Polymerization | Essential | Polymerizes GDP-mannuronic acid. nih.govfrontiersin.orgsemanticscholar.org |
| AlgG (P. aeruginosa, A. vinelandii) | Post-translational (Epimerase) | Modifies polymer composition | Converts this compound to guluronic acid residues. semanticscholar.orgresearchgate.net |
Note: The interactivity of this data table is dependent on the platform rendering the content.
Compound List with PubChem CIDs
Enzymatic and Post Polymerization Modifications of Mannuronic Acid Residues Within Biopolymers
O-Acetylation of Mannuronic Acid Residues in Bacterial Alginates
In addition to epimerization, this compound residues in bacterial alginates can undergo O-acetylation, primarily at the O-2 and/or O-3 positions. nih.govresearchgate.netresearchgate.net Acetylation is a post-polymerization modification that influences the physical properties of alginate, such as viscosity and flexibility, and can also provide protection against degradation by alginate lyases and potentially affect interactions with the host immune system in pathogenic bacteria. nih.govresearchgate.netnih.gov
The O-acetylation of alginate in bacteria is mediated by enzymatic acetyltransferase systems. In Pseudomonas aeruginosa, a serious human pathogen, the acetylation process involves a complex of proteins, including AlgF, AlgI, AlgJ, and AlgX. nih.gov
AlgI is proposed to be an inner membrane protein responsible for transporting the acetyl donor from the cytoplasm to the periplasm, where alginate acetylation takes place. nih.govmdpi.com AlgJ and AlgX are identified as SGNH hydrolase-like proteins containing conserved catalytic triads, similar to those found in some plant cell wall polysaccharide acetyltransferases. nih.govmdpi.com While AlgJ has been shown to exhibit acetylesterase activity (removing acetyl groups), its precise role in the acetylation pathway is still being investigated, with a proposed function as an intermediate shuttle for acetyl groups. nih.govmdpi.com AlgX, on the other hand, has been demonstrated to bind to polythis compound and catalyze the transfer of acetyl groups, functioning as the terminal acetyltransferase. nih.govmdpi.com The specificities of these enzymes determine which hydroxyl groups on the this compound residues are acetylated (O-2 and/or O-3). nih.govresearchgate.net The coordinated action of these proteins is essential for the efficient O-acetylation of the alginate polymer as it is synthesized and exported. researchgate.netnih.gov
Influence of Acetylation on Biopolymer Conformation and Intermolecular Interactions
Acetylation, specifically the O-acetylation of this compound residues within biopolymers such as alginate, significantly impacts their conformation and intermolecular interactions. Alginate, a linear copolymer composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) units, is a well-studied example where this modification plays a crucial role, particularly in bacterial contexts like Pseudomonas aeruginosa. frontiersin.orgfrontiersin.orgnih.gov Bacterial alginates are often O-acetylated at the C-2 and/or C-3 positions of the this compound residues, a modification typically occurring during transport through the periplasm. frontiersin.orgfrontiersin.orgnih.govasm.orgresearchgate.net This contrasts with seaweed-derived alginate, which generally lacks acetyl groups. rsc.orgresearchgate.net
The presence of acetyl groups on the this compound residues directly influences the physical and chemical properties of the alginate polymer. Acetylation has been shown to affect the viscosity, flexibility, and water-binding capacity of the molecule. frontiersin.orgfrontiersin.org Research indicates that acetylation can lead to a change in the conformation of the polymer in solution, potentially resulting in larger radii of gyration and a reduction in aggregate formation. rsc.org This reduction in aggregation tendency may contribute to a decrease in viscosity at low to moderate degrees of acetylation. rsc.org
Furthermore, acetyl side groups can introduce pH sensitivity to the biopolymer's properties. rsc.org It is proposed that inter- and intramolecular interactions involving the acetyl side groups contribute to changes in viscosity, possibly due to an increased specific volume of the polymer coil caused by acetylation. rsc.org These interactions might include those where protons interact with the backbone of acetylated alginate, positions not available in native seaweed alginate and observed under acidic conditions. rsc.org
Detailed research findings highlight the effect of acetylation on the viscoelasticity and structural organization of alginate. The presence of acetyl groups can lower viscoelasticity, potentially by interfering with intermolecular alginate chain interactions. researchgate.net Conversely, increasing the molar fraction of MM-blocks and higher molecular masses tend to increase viscoelasticity. researchgate.net Acetylated alginates have been observed to form well-developed and highly organized heterogeneous architectures, promoting cell aggregations, which is particularly relevant in the context of bacterial biofilm formation. researchgate.net
Studies comparing strains producing acetylated and non-acetylated alginates have revealed significant differences in elevated structures and the distribution of microcolonies within biofilms. researchgate.net Strains producing highly acetylated alginate established denser, more developed, and larger microcolonies compared to those producing non-acetylated alginate, even with similar high degrees of M-block occurrence. researchgate.net This suggests that acetylation plays a crucial role in providing the structural integrity required for the formation of thick, three-dimensional biofilms. asm.org
Degradation and Enzymatic Depolymerization of Mannuronic Acid Containing Polysaccharides
Alginate Lyases: Classification, Substrate Specificity, and Catalytic Mechanisms
Alginate lyases (EC 4.2.2.-) are a diverse group of enzymes that catalyze the eliminative cleavage of the glycosidic bonds in alginate polysaccharides. nih.govwikipedia.orgkkp.go.id This β-elimination reaction results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the non-reducing end of the resulting oligosaccharide, producing 4-deoxy-L-erythro-hex-4-enopyranosyluronate. nih.govwikipedia.orgkkp.go.id
Alginate lyases are classified based on various criteria, including their amino acid sequences, catalytic mechanisms, and importantly, their substrate specificity and mode of action. acs.orgwikipedia.orgzju.edu.cn Based on substrate specificity, they are primarily categorized into three groups: those specific for polyM blocks, those specific for polyG blocks, and bifunctional lyases that can act on both polyM and polyG blocks, or specifically on alternating MG blocks. mdpi.comacs.orgzju.edu.cntandfonline.com According to sequence similarity, alginate lyases are found in several polysaccharide lyase (PL) families within the Carbohydrate-Active enZYmes (CAZY) database, including PL5, PL6, PL7, PL14, PL15, PL17, and PL18. wikipedia.orgasm.orgresearchgate.net
Alginate lyases can also be classified by their mode of action as either endolytic or exolytic. mdpi.comacs.orgwikipedia.org Endolytic lyases cleave glycosidic bonds within the polysaccharide chain, producing oligosaccharides of various degrees of polymerization (DP). mdpi.comwikipedia.org Exolytic lyases, on the other hand, cleave glycosidic bonds from the ends of the polysaccharide chain, typically releasing monomers or dimers. mdpi.comwikipedia.org Most characterized alginate lyases are endolytic. mdpi.com
The catalytic mechanism of alginate lyases involves a β-elimination reaction. nih.govwikipedia.orgkkp.go.id This mechanism typically involves the abstraction of a proton from C5 by a catalytic base and the elimination of the glycosidic bond, often assisted by a catalytic acid and/or metal ions like Ca²⁺. kkp.go.idzju.edu.cnasm.org Specific amino acid residues within the active site, such as tyrosine, histidine, aspartic acid, glutamic acid, arginine, and asparagine, play crucial roles in catalysis, substrate binding, and stabilizing intermediates. kkp.go.idzju.edu.cnasm.org Structural studies have revealed diverse protein folds among alginate lyases from different PL families, including β-jelly roll, (α/α)n toroid, and right-handed β-helix folds, which contribute to their varied substrate specificities and catalytic efficiencies. wikipedia.orgasm.org
β-D-Mannuronate-Specific Lyases
β-D-Mannuronate-specific lyases (also known as polyM lyases or EC 4.2.2.3) preferentially cleave the β-1,4 glycosidic bonds between two adjacent β-D-mannuronate residues within polyM blocks of alginate. acs.orgwikipedia.orgtandfonline.comebi.ac.ukgenome.jp These enzymes are crucial for the initial breakdown of the mannuronic acid-rich regions of alginate. ontosight.ai
Examples of polyM-specific alginate lyases have been isolated from various sources, including marine bacteria like Pseudomonas aeruginosa and Sphingomonas sp. megazyme.comuniprot.orgkkp.go.id A mannuronate-specific alginate lyase from Azotobacter vinelandii has been reported with optimal activity at alkaline pH (8.1-8.4) and in the presence of NaCl. kkp.go.id Another polyM-specific lyase, AlyDW11 from Pseudomonas sp., contains conserved regions believed to stabilize its structure and function. kkp.go.id Some studies indicate that even polyM-specific lyases might exhibit low activity towards other block types. zju.edu.cntandfonline.com
Research findings on specific polyM lyases highlight their distinct biochemical properties. For instance, an extracellular poly-β-D-mannuronate lyase from Pseudomonas aeruginosa PAO1 (AlgL) acts preferentially on non-acetylated alginate or its precursor mannuronan and can cleave adjacent to both mannuronate and guluronate residues, although it acts preferentially on M blocks. uniprot.org Exhaustive digestion by AlgL generates dimeric and trimeric products. uniprot.org
Table: Kinetic Parameters of Selected Mannuronate-Specific Alginate Lyases (Illustrative Example based on search results)
| Enzyme Source | Substrate | pH Optimum | Temperature Optimum (°C) | Km (µM) | kcat (s⁻¹) | Reference |
| Pseudomonas aeruginosa PAO1 (AlgL) | Mannuronan (DP 133) | N/A | N/A | 13 | 32 | uniprot.org |
| Pseudomonas aeruginosa PAO1 (AlgL) | Acetylated Mannuronan (DP 133) | N/A | N/A | 5 | 1.5 | uniprot.org |
| Pseudomonas aeruginosa PAO1 (AlgL) | Alginate (DP 263) | N/A | N/A | 13 | 32 | uniprot.org |
| Pseudomonas aeruginosa PAO1 (AlgL) | Acetylated Alginate (DP 263) | N/A | N/A | 2.6 | 1.2 | uniprot.org |
| Azotobacter vinelandii | Alginate | 8.1-8.4 | N/A | N/A | N/A | kkp.go.id |
| Cellulophaga sp. SY116 (OalC17) | PolyM | N/A | N/A | N/A | N/A | bohrium.com |
| Paenibacillus sp. FPU-7 (paeh-aly) | Poly β-D-mannuronate | 7.5 | 55 | N/A | 125.7 U/mg | colab.ws |
Note: N/A indicates data not explicitly found in the provided search snippets for that specific parameter.
Alginate Lyases Targeting Alternating Mannuronate-Guluronate Blocks
Alginate lyases that target alternating mannuronate-guluronate (MG) blocks cleave the glycosidic bonds within these heteropolymeric sequences. zju.edu.cntandfonline.com While some lyases are classified as specific to polyM or polyG, others exhibit activity on MG blocks, and some bifunctional enzymes can degrade both homopolymeric and alternating blocks. mdpi.comzju.edu.cntandfonline.com The ability to target MG blocks is important for the complete degradation of alginate, as these regions contribute to the structural complexity of the polymer. encyclopedia.pubcore.ac.ukgoogle.com
Research on alginate lyases from Vibrio splendidus 12B01, for example, identified enzymes (AlyA and AlyB) that principally cleave the β-1,4 bonds between β-D-mannuronate and α-L-guluronate subunits, indicating specificity towards MG blocks. asm.org These enzymes were found to be endolytic and had optimal activity in conditions consistent with a marine environment (pH 7.5-8.5, 20-25°C). asm.org Another study on a bifunctional alginate lyase, KJ-2, showed it preferably degrades the glycosidic bond in M–G linkage over G–M linkage. mdpi.com
The substrate specificity of alginate lyases, including their activity on MG blocks, is influenced by their three-dimensional structure and the arrangement of amino acid residues in the active site. zju.edu.cnasm.org Understanding the structural basis for MG specificity is an active area of research.
Production of this compound-Rich Oligosaccharides via Controlled Enzymatic Hydrolysis
Controlled enzymatic hydrolysis of alginate using specific alginate lyases is a primary method for producing alginate oligosaccharides (AOS) with defined structures, including those rich in this compound. mdpi.comacs.orgvliz.beresearchgate.net The choice of alginate lyase, reaction conditions (pH, temperature, time, enzyme concentration), and the type of alginate substrate (varying M/G ratio and block structure) are critical parameters for controlling the depolymerization process and obtaining AOS with desired properties. researchgate.netnih.gov
Enzymatic hydrolysis offers advantages over chemical methods, such as mild reaction conditions and higher specificity, leading to more defined products and fewer by-products. acs.orgvliz.be By using polyM-specific lyases, researchers can selectively cleave the polyM blocks within alginate, yielding oligosaccharides predominantly composed of this compound residues. tandfonline.com Similarly, using enzymes with specificity towards MG blocks can yield oligosaccharides containing alternating sequences.
Research has demonstrated the production of this compound-rich AOS using specific enzymes. For example, an alginate lyase from Paenibacillus sp. FPU-7 (paeh-aly), which exhibits preference for poly β-D-mannuronate, produced AOS with a degree of polymerization (DP) of 2-4 from sodium alginate. colab.ws Another cold-adapted alginate lyase, Aly23, with high substrate preference for poly β-D-mannuronate, produced monosaccharides, disaccharides, and trisaccharides, which showed antioxidant activities. researchgate.net
The properties and bioactivities of AOS, including those rich in this compound, are closely linked to their structural characteristics, such as molecular weight, DP, and M/G ratio. colab.wsresearchgate.netmdpi.com Controlled enzymatic hydrolysis allows for the tailoring of these properties for specific applications.
Table: Examples of Alginate Oligosaccharide Production via Enzymatic Hydrolysis (Illustrative Example)
| Enzyme Source | Substrate | Preferred Substrate Specificity | Main Products (DP) | Noted Bioactivities of Products | Reference |
| Paenibacillus sp. FPU-7 (paeh-aly) | Sodium Alginate | PolyM | 2-4 | N/A | colab.ws |
| Aly23 | Alginate | PolyM | 1-3 | Antioxidant | researchgate.net |
| Cellulophaga sp. NJ-1 | Sodium Alginate | Broad (PolyG > PolyMG > PolyM) | Low DPs | N/A | nih.gov |
| Cellulophaga sp. SY116 (OalC17) | PolyM | PolyM | Monomers/Dimers | N/A | bohrium.com |
Note: N/A indicates data not explicitly found in the provided search snippets for that specific parameter or bioactivity.
Microbial Catabolism and Metabolic Pathways of this compound Polysaccharides in Environmental Contexts
Microbial catabolism plays a vital role in the degradation of alginate and the recycling of carbon in marine ecosystems, where alginate is a major component of brown algae biomass. mdpi.comontosight.ai A diverse range of marine bacteria are capable of degrading alginate, utilizing it as a carbon source. mdpi.comontosight.ai This process involves the action of extracellular and intracellular alginate lyases to break down the high-molecular-weight polymer into smaller oligosaccharides and eventually into monosaccharides. mdpi.comontosight.aibohrium.com
Following the enzymatic depolymerization of alginate into unsaturated oligosaccharides and uronic acid monomers, these smaller molecules are taken up by microorganisms and channeled into metabolic pathways. mdpi.comwikipedia.org The unsaturated uronic acids, such as 4-deoxy-L-erythro-5-hexoseulose uronic acid, formed by the action of lyases, can be further metabolized. mdpi.comwikipedia.org
While the complete metabolic pathways for the catabolism of this compound and its oligosaccharides can vary among different microorganisms, they generally involve a series of enzymatic steps to convert these compounds into intermediates that can enter central metabolic pathways like glycolysis or the Entner-Doudoroff pathway. Research indicates that these pathways can lead to the production of various end products, including pyruvate (B1213749) and other precursors for energy generation and biosynthesis.
In environmental contexts, the microbial degradation of alginate, including the this compound components, is a complex process involving the synergistic action of multiple enzymes and the coordinated activity of microbial communities. mdpi.combohrium.com This catabolism is essential for the biogeochemical cycling of carbon in marine environments. The study of these microbial pathways is important for understanding the ecological roles of alginate-degrading microorganisms and for developing biotechnological processes for the efficient utilization of alginate biomass. ontosight.aibohrium.com
Advanced Analytical Methodologies for Structural Characterization of Mannuronic Acid Polymers
Spectroscopic Techniques for Monomer Composition, Linkage Analysis, and Conformation
Spectroscopic methods provide valuable insights into the chemical structure and arrangement of uronic acid residues within the alginate chain.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for M/G Ratio and Block Sequencing
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful technique for determining the monomer composition (M/G ratio) and the sequential arrangement of mannuronic and guluronic acid residues in alginates. tajhizkala.irprocess-nmr.comnih.gov This technique allows for the calculation of monad frequencies (FM and FG), diad frequencies (FMM, FGG, FMG, FGM), and triad (B1167595) frequencies (FMMM, FMMG, FGMM, FMGM, FGGG, FGGM, FMGG, FGMG). astm.org These frequencies are essential for understanding the block structure of the polymer, including the average length of blocks of consecutive G monomers (NG>1) and M monomers (NM>1). astm.org
For accurate NMR analysis, alginate samples often require depolymerization to a lower degree of polymerization (around 20 to 50) to reduce viscosity and increase molecular mobility, which improves spectral resolution. astm.org This is typically achieved through acid hydrolysis. astm.org
Research findings highlight the utility of 1H NMR in determining the M/G ratio and block structures. For instance, studies on alginates extracted from various brown algae species have shown M/G ratios ranging from 1.04 to 4.41, indicating a dominance of mannuronic acid in some species. nih.gov The analysis of diad frequencies revealed that homopolymeric regions (FMM) can be remarkably high compared to guluronic blocks (FGG) and alternating fractions (FGM = FMG) in certain alginates, while heteropolymeric fractions can be quite abundant in others. nih.gov
NMR studies have demonstrated that alginates with similar M/G ratios can exhibit significantly different chain-distribution characteristics, emphasizing the importance of sequence information for understanding alginate properties. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, simple, and non-destructive method used to identify the characteristic chemical bonds and functional groups present in alginates. mdpi.comecronicon.net This technique measures the absorption of infrared light at specific frequencies, which correspond to the vibrational modes of chemical bonds within the molecule, creating a unique spectral "fingerprint". nih.govmdpi.com
FTIR spectra of alginates typically show characteristic absorption bands associated with the stretching vibrations of O-H groups, C-H groups, and the asymmetric and symmetric stretching vibrations of carboxylate (COO-) groups. ecronicon.netnipne.ro The bands around 1600 cm-1 and 1410 cm-1 are often attributed to the asymmetric and symmetric stretching vibrations of the carboxylate salt groups, respectively, and are specific to ionic binding. ecronicon.netnipne.ro The C-O-C stretching vibration around 1030 cm-1 is indicative of the saccharide structure. ecronicon.net
FTIR can also provide information about the presence of specific uronic acids; for example, bands around 797 cm-1 have been associated with guluronic acid. mdpi.com Changes in peak intensity and position in FTIR spectra can indicate interactions, such as the cross-linking of sodium alginate with divalent cations like Ca2+, which can lead to a reduction in intensity and a slight shift in the wavenumber of the carbonyl peak. nipne.ro
FTIR spectroscopy is valuable for the identification and quality control of alginates, allowing for the comparison of extracted alginates with commercial standards. mdpi.com
Chromatographic and Electrophoretic Approaches for Molecular Weight Determination and Oligosaccharide Profiling
Chromatographic and electrophoretic techniques are essential for determining the molecular weight distribution of alginates and for profiling oligosaccharides resulting from their degradation.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers like alginates. creative-biolabs.comuspnf.com SEC separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase. Larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time. iteh.ai
SEC is typically coupled with detectors such as refractive index (RI) detectors or multi-angle laser light scattering (MALLS) detectors. iteh.aiuspnf.com SEC-MALLS is particularly useful as it can determine the absolute molecular weight averages (weight-average molecular weight, Mw; number-average molecular weight, Mn) and polydispersity (Mw/Mn) of polydisperse samples without relying on calibration standards of the same polymer, which can be challenging for alginates. acs.orgiteh.aitandfonline.com
Studies using SEC-MALLS have shown that the molecular weight averages of commercial alginates can vary significantly, ranging from approximately 115,000 to 321,700 g/mol , with polydispersity indexes between 1.53 and 3.25. acs.org SEC can also reveal the presence of low molecular weight tails in alginate samples. acs.org
The choice of solvent and column type is crucial for SEC analysis of alginates. creative-biolabs.com Aqueous solutions, often buffered saline, are commonly used as the mobile phase. creative-biolabs.comtandfonline.com The ionic strength of the eluent can influence the conformation and elution behavior of alginate chains. um.es
Data from GPC analysis can be used to calculate average molecular size, molecular size distribution range, and average molecular weight. creative-biolabs.com For example, GPC has been used to determine the weight-average molecular weight of alginate oligosaccharides, yielding values such as 2054. nih.gov
| Technique | Principle | Information Obtained |
| GPC / SEC | Separation based on hydrodynamic volume | Molecular weight averages (Mw, Mn), Polydispersity (Mw/Mn), Molecular weight distribution |
| SEC-MALLS | SEC coupled with multi-angle light scattering | Absolute molecular weight averages and distribution |
Capillary Electrophoresis for Oligosaccharide Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of carbohydrates, including alginate-derived oligosaccharides. researchgate.netnih.govspringernature.com CE separates molecules based on their charge-to-size ratio under an applied electric field. acs.org
While polysaccharides like alginates are large, CE is particularly useful for resolving smaller oligosaccharide fragments produced by enzymatic or chemical degradation of alginates. researchgate.netspringernature.com This allows for the profiling of oligosaccharide mixtures based on their degree of polymerization and composition. springernature.com
CE can be coupled with various detectors, including UV detection (often indirect for underivatized sugars) or laser-induced fluorescence (LIF) detection, especially when oligosaccharides are derivatized with fluorescent labels. researchgate.netnih.gov Derivatization, such as reductive amination with fluorescent tags like 8-aminopyrene-1,3,6-trisulfonate (APTS), enhances detection sensitivity and can improve separation resolution. researchgate.netnih.govresearchgate.net
CE has been used to study oligogalacturonic, oligoguluronic, and oligomannuronic acids, demonstrating that separation is dependent on the ionic strength of the eluent. researchgate.net Changing the cation in the eluent can significantly modify resolution. researchgate.net CE is valuable for structural studies of alginates, including investigating selective interactions between divalent cations and oligouronates. researchgate.net The molecular weight distribution of mannuronic oligosaccharide mixtures produced by hydrolysis can be calculated from peak areas resolved by CE based on the degree of polymerization. springernature.com
Controlled Hydrolytic Conditions for Structural Deconstruction and Analysis
Enzymatic hydrolysis using alginate lyases is another powerful method for controlled deconstruction. vliz.benih.govasm.org Alginate lyases are enzymes that cleave the glycosidic bonds in alginates via a β-elimination mechanism. aimspress.comvliz.be These enzymes often exhibit specificity towards different block structures (M-specific, G-specific, or MG-specific lyases), allowing for targeted degradation and the release of specific oligosaccharide fragments. vliz.benih.govresearchgate.net By using a combination of alginate lyases with different specificities, researchers can gain detailed insights into the arrangement and length of the different blocks within the alginate chain. researchgate.net The resulting oligosaccharides can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and size-exclusion chromatography (SEC-MALLS) to determine their composition, sequence, and degree of polymerization. cybercolloids.netresearchgate.netrsc.org
For example, studies have utilized specific alginate lyases to degrade alginates and analyze the resulting oligosaccharides by techniques like HPAEC-PAD to determine the distribution of block lengths. researchgate.netresearchgate.net Research has shown that the products of enzymatic degradation can include unsaturated oligosaccharides with a degree of polymerization ranging from 2 to 7, which can be further degraded into di- and trisaccharides. nih.gov
While acid hydrolysis can be effective, it can also lead to the production of unwanted byproducts and may not provide as specific information about block structure as enzymatic methods. vliz.be Enzymatic hydrolysis, with the use of specific lyases, offers a more controlled and targeted approach for structural analysis of this compound polymers. researchgate.net
Chemical and Chemoenzymatic Synthesis of Mannuronic Acid and Its Oligomeric Derivatives
Stereoselective Glycosylation Strategies for Mannuronic Acid Oligomers
Achieving stereoselective glycosylation, particularly the formation of β-mannosidic linkages, is a significant challenge in carbohydrate chemistry because it does not benefit from the anomeric effect, and common protecting groups at C-2 can promote α-linkage formation. rsc.org However, the presence of the C-5 carboxylate ester in this compound donors has been shown to exert a stereodirecting effect, favoring the formation of the 1,2-cis (β-mannosidic) bond. acs.orgrsc.org This effect is thought to influence the conformation of the oxycarbenium ion intermediate, leading to a preferential β-attack by the nucleophile. rsc.org
Synthesis of β-1,4-Linked Oligo-D-mannuronic Acid Sequences
The synthesis of β-1,4-linked oligo-D-mannuronic acid sequences, characteristic of alginates, relies on strategies that promote β-glycosidic bond formation. Using 1-thiothis compound esters as glycosyl donors in combination with activating systems like Ph₂SO/Tf₂O or NIS/TMSOTf has proven effective in achieving good to excellent β-selectivity. acs.org For example, the condensation of a 4-O-acetyl donor with a primary alcohol acceptor using in situ generated diphenylsulfonium bistriflate resulted in a β-linked disaccharide with high yield and a characteristic ¹JCH coupling constant. acs.org
Research has also explored the use of 4,6-di-O-benzylidene-protected 1-thio mannoside donors, which, after diastereoselective β-glycosylation and subsequent regioselective oxidation using the TEMPO/BAIB system, yield β-1,4-linked this compound-containing oligosaccharides. researchgate.netnih.gov
Automated Solid-Phase Synthesis of this compound Alginate Fragments
Automated solid-phase synthesis has emerged as a powerful tool for the efficient assembly of complex oligosaccharides, including this compound alginate fragments. researchgate.netrsc.org This approach allows for the rapid construction of sequences with multiple cis-mannosidic linkages. researchgate.netresearchgate.net A key aspect of successful automated synthesis is the high stereoselectivity of the glycosylation reactions, as intermediate purifications are typically not performed. researchgate.net
One strategy involves using this compound building blocks in automated carbohydrate synthesizers, leveraging the inherent β-selectivity of this compound donors. researchgate.netuniversiteitleiden.nl Protecting group strategies, such as the use of tert-butyldimethylsilyl (TBS) for the 4-OH and benzyl (B1604629) (Bn) for hydroxyl and carboxylic acid moieties, are crucial for ensuring stereocontrol and facilitating sequential transformations. researchgate.net Automated assembly has successfully generated this compound alginate oligomers up to dodecasaccharides in multi-milligram quantities. researchgate.netresearchgate.net
Automated solution-phase synthesis using a β-directing C-5 carboxylate strategy and fluorous-tag assisted purification has also been reported for the synthesis of β-1,4-mannuronate oligomers up to a hexasaccharide. acs.org
Chemical Derivatization of this compound for Functional Probes
Chemical derivatization of this compound allows for the creation of functional probes, which are valuable tools for studying biological processes involving alginates and related glycoconjugates. This involves modifying specific positions on the this compound structure to introduce new functionalities.
Synthesis of this compound Neoglycolipids
This compound neoglycolipids are synthetic constructs that combine this compound oligosaccharides with a lipid moiety. These molecules can act as potential ligands for receptors such as Toll-like receptors (TLRs), which are involved in immune responses. researchgate.netnih.gov The synthesis of β-1,4-linked oligo-D-mannuronic acid neoglycolipids has been achieved through diastereoselective β-glycosylation followed by regioselective oxidation of the mannose residues. researchgate.netnih.gov For instance, using a 4,6-di-O-benzylidene-protected 1-thio mannoside donor and subsequent TEMPO/BAIB oxidation has yielded neoglycolipids containing β-1,4-di- and tri-D-mannuronic acid moieties. researchgate.netnih.gov
Preparation of Sugar Nucleotide Analogues and Chain Stoppers (e.g., GDP-Mannuronic Acid Congeners with Modified C-4 Positions)
GDP-mannuronic acid (GDP-ManA) is the activated sugar nucleotide precursor for alginate biosynthesis in bacteria and algae. ontosight.ainih.gov It is synthesized from GDP-mannose by the enzyme GDP-mannose dehydrogenase (GMD). ontosight.aimdpi.com The chemical and chemoenzymatic synthesis of GDP-ManA and its analogues is important for studying alginate biosynthesis and developing potential inhibitors of this pathway. researchgate.netbeilstein-journals.org
The synthesis of GDP-mannuronic acids typically involves the construction of the pyrophosphate linkage between a guanosine (B1672433) phosphoramidite (B1245037) and a this compound-1-phosphate. universiteitleiden.nlresearchgate.net This coupling can be achieved under mild conditions and is compatible with the carboxylic acid functionality. chemrxiv.org
Analogues of GDP-ManA with modifications at the C-4 position have been synthesized to act as "chain stoppers" in enzymatic polymerization reactions, allowing for control over the length of the resulting polythis compound chains. universiteitleiden.nlresearchgate.net Examples include congeners with a C-4-O-methyl group or a deoxygenated C-4 position. universiteitleiden.nlresearchgate.net These syntheses often involve preparing the modified this compound-1-phosphates followed by coupling with a guanosine phosphoramidite. universiteitleiden.nlresearchgate.net
Detailed research findings on the synthesis of GDP-mannuronic acid and its C-4 modified congeners highlight the multi-milligram scale accessibility of these molecules for further enzymatic studies. universiteitleiden.nlresearchgate.net
Advanced Chemical Oxidation and Selective Protection Strategies in this compound Synthesis
Chemical oxidation is a critical step in the synthesis of uronic acids, converting a primary alcohol (typically at C-6) into a carboxylic acid. mdpi.comrsc.org The choice of oxidation system is crucial to ensure regioselectivity and compatibility with other functional groups and protecting groups present in the molecule. The TEMPO/BAIB system is a commonly employed method for the selective oxidation of the primary alcohol to the carboxylic acid in this compound synthesis. mdpi.comresearchgate.netnih.govacs.org
Selective protection strategies are paramount in oligosaccharide synthesis to control reactivity and direct glycosylation to specific hydroxyl groups. universiteitleiden.nl For this compound synthesis and its incorporation into oligomers, orthogonal protecting group schemes are necessary. These strategies involve the use of different types of protecting groups that can be removed selectively under distinct conditions. Examples include the use of silyl (B83357) ethers (e.g., TBS), benzyl ethers (Bn), and temporary protecting groups like levulinoyl (Lev) or para-methoxybenzyl (PMB) ethers. researchgate.netuniversiteitleiden.nl The regioselective installation and cleavage of these groups are critical for successful multi-step syntheses. universiteitleiden.nlacs.org For instance, regioselective protection of diols on this compound units or the installation and cleavage of cyclic protecting groups like orthobenzoates have been explored for the synthesis of regioselectively sulfated this compound derivatives. acs.orgnih.gov The development of new methods for the chemoselective removal of protecting groups, such as the use of catalytic amounts of hydrochloric acid for PMB and naphthylmethyl ethers, is advancing the field of complex oligosaccharide synthesis. universiteitleiden.nl
Data Table: Examples of this compound Synthesis Strategies
| Strategy | Key Reagents/Conditions | Linkage Formed | Scale Achieved | References |
| Stereoselective β-Glycosylation | Thiothis compound esters + Ph₂SO/Tf₂O or NIS/TMSOTf | β-(1→4) | Disaccharide | acs.org |
| Automated Solid-Phase Synthesis | This compound building blocks, TBS/Bn protection | β-(1→4) | Up to 12-mer alginates | researchgate.netresearchgate.net |
| Automated Solution-Phase Synthesis | β-directing C-5 carboxylate, Fluorous tag | β-(1→4) | Up to hexasaccharide | acs.org |
| Synthesis of Neoglycolipids | Thiomannoside donor, TEMPO/BAIB oxidation | β-(1→4) | Di- and Trisaccharides | researchgate.netnih.gov |
| Synthesis of GDP-Mannuronic Acid Analogues | This compound-1-phosphates + Guanosine phosphoramidite | Pyrophosphate | Multi-milligram | universiteitleiden.nlresearchgate.netchemrxiv.org |
| Oxidation (Primary alcohol to Carboxylic acid) | TEMPO/BAIB | N/A | Gram scale | mdpi.comresearchgate.netnih.govacs.org |
Ecological and Environmental Roles of Mannuronic Acid Containing Biopolymers
Contribution to Algal Cell Wall Integrity and Extracellular Matrix Composition
Alginates, containing mannuronic acid, are abundant anionic polysaccharides in the extracellular matrix (ECM) of brown algae, making up a significant portion of their dry weight scientificlabs.co.uksigmaaldrich.comnih.govfrontiersin.orgresearchgate.net. They are crucial for the structural integrity and morphology of brown algal cells researchgate.net. The biosynthesis of alginates in brown algae involves the conversion of GDP-mannose into GDP-mannuronic acid by GDP-mannose dehydrogenase, which serves as an alginate precursor nih.govbiorxiv.org. Subsequently, mannuronan C5-epimerases catalyze the epimerization of D-mannuronic acid residues to L-guluronic acid residues at the polymer level, a critical step in alginate remodeling nih.govbiorxiv.orgnih.gov.
Role in Mechanical Properties and Biomechanics of Marine Algal Tissues (e.g., Flexibility and Rigidity)
The mechanical properties of brown algal tissues are significantly influenced by the composition and structure of alginates, particularly the ratio and distribution of this compound (M) and guluronic acid (G) blocks nih.govfrontiersin.org. Alginates with a higher proportion of G and GG blocks tend to form stiffer gels, while those with higher this compound content are linked to higher viscosities and can form softer gels mdpi.comnih.govnih.govmdpi.com. This variation in block composition, controlled by mannuronan C5-epimerases, allows for tuning the biomechanical properties of different tissues within brown algae, such as the holdfasts, stipe, and blades in kelps nih.gov. Research on the filamentous brown alga Ectocarpus suggests that both M-rich and G-rich alginates contribute to stiffening the cell wall in areas subjected to high tensile stress, helping cells cope with stress and preventing bursting nih.gov.
Influence on Environmental Stress Protection in Brown Algae
Alginates contribute to the protection of brown algae against various environmental stresses. Their presence in the cell wall provides resistance to mechanical stressors like wave action and desiccation mdpi.com. The hydrogel nature of the alginate matrix, with its high water retention capacity, helps protect the biofilm from desiccation acs.orgrsc.org. Furthermore, brown algae have defense mechanisms against pathogens, which can involve the perception of breakdown products of their own cell walls, such as alginate, as pathogen-induced molecular patterns (PIMPs) frontiersin.orgfrontiersin.org. This suggests a role for alginate in triggering defense responses.
Extracellular Polymeric Substances (EPS) in Microbial Biofilms
This compound is also a constituent of extracellular polymeric substances (EPS) produced by various microorganisms, forming a crucial part of microbial biofilms pjoes.comfrontiersin.orgijcmas.com. Bacterial alginate, a heteropolysaccharide containing D-mannurosyl and L-guluronosyl residues, is notably produced by bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii pjoes.com. EPS matrices are complex mixtures of biopolymers, including polysaccharides, proteins, lipids, and extracellular DNA, which provide structural scaffolding and protection to the microbial community acs.orgnih.gov.
This compound's Role in Adhesion, Structural Scaffolding, and Biofilm Architecture
In microbial biofilms, alginate, containing this compound, serves as a significant structural component, particularly in mucoid strains of bacteria like Pseudomonas aeruginosa frontiersin.orgmdpi.com. While other polysaccharides like Psl and Pel are involved in initial attachment and early biofilm formation, alginate contributes to the structural stability and architecture of mature biofilms frontiersin.orginteresjournals.org. The anionic nature of EPS containing uronic acids like this compound allows for the association of divalent cations, which can inter-link polymer strands and enhance the binding force within the biofilm matrix frontiersin.orgnih.gov. This structural scaffolding is essential for maintaining the integrity of the biofilm.
Impact of this compound to Guluronic Acid Ratio on Biofilm Viscoelastic Properties
Similar to its role in algal tissues, the ratio of this compound to guluronic acid residues in bacterial alginate significantly influences the viscoelastic properties of microbial biofilms interesjournals.orgmdpi.comresearchgate.netencyclopedia.pubnih.gov. These viscoelastic properties are important for various aspects of biofilm function and interaction with the environment interesjournals.org. For instance, in the context of Pseudomonas aeruginosa infections in cystic fibrosis patients, the M/G ratio in biofilm alginate affects cough clearance in the lungs interesjournals.orgmdpi.comresearchgate.netencyclopedia.pubnih.gov. Bacterial alginate can also be partially O-acetylated on this compound residues, which may further influence the viscoelastic properties and potentially protect the bacteria from host defenses rsc.orgmdpi.comnih.gov.
Contribution to Environmental Persistence and Microenvironment Modulation in Microbial Communities
The EPS matrix, in which this compound-containing polymers are embedded, provides a protective barrier that enhances the environmental persistence of microbial communities acs.orgnih.gov. This matrix shields bacteria from environmental stresses, noxious agents, and host immune responses acs.org. The hydrophilic nature of alginate ensures high water retention, which is critical for nutrient and waste transport within the biofilm and protects against desiccation acs.orgrsc.org. The EPS also acts as a barrier, limiting the diffusion of antimicrobial compounds into the biofilm acs.orgnih.govinteresjournals.orgencyclopedia.pub. Beyond physical protection, EPS can modulate the microenvironment within the biofilm by concentrating nutrients, retaining water, and facilitating cell-to-cell communication acs.orgtandfonline.comasm.org. The presence of highly charged polymers like alginate can also influence the pH microenvironment within the biofilm asm.orgasm.org. Mannuronate oligosaccharides, derived from alginate, have been shown to modulate gut microbiota composition and enhance the production of short-chain fatty acids, indicating a role in influencing the microenvironment in biological systems mdpi.com.
This compound in Global Biogeochemical Cycling of Carbohydrates
This compound (ManA) is a key constituent of alginate, a major structural polysaccharide found predominantly in the cell walls of brown algae. wikipedia.orgnih.gov Alginate is a linear polymer composed of 1,4-linked β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid (GulA), arranged in homopolymeric blocks of ManA (M-blocks), homopolymeric blocks of GulA (G-blocks), and heteropolymeric blocks of alternating ManA and GulA (MG-blocks). nih.govmdpi.comnih.gov The abundance of brown algae in marine ecosystems makes alginate, and thus this compound, a significant component of marine organic carbon. nih.govresearchgate.net
The biogeochemical cycling of this compound primarily revolves around the production and subsequent degradation of alginate in marine environments. Brown algae release large quantities of alginate into seawater, contributing substantially to the pool of dissolved organic carbon (DOC) and particulate organic carbon (POC). nih.govuliege.be This organic matter serves as a crucial energy and nutrient source for marine heterotrophic bacteria, playing a central role in the oceanic carbon cycle. nih.govresearchgate.netasm.org
Microbial degradation is the primary process by which this compound residues within alginate are broken down and recycled. A diverse range of marine bacteria, including species from the genera Vibrio, Sphingomonas, Pseudoalteromonas, and Pseudomonas, produce extracellular enzymes called alginate lyases that specifically cleave the glycosidic bonds in alginate. nih.govasm.orgelifesciences.org These enzymes utilize a β-elimination mechanism, resulting in the formation of unsaturated uronic acids at the non-reducing ends of the resulting oligosaccharides. nih.govfrontiersin.orgwikipedia.org
Alginate lyases exhibit specificity towards different blocks within the alginate polymer. Some are specific to M-blocks (mannuronate-specific), while others target G-blocks or mixed MG-blocks. nih.govfrontiersin.org The concerted action of various alginate lyases, often secreted by the same bacterial strain, allows for the efficient degradation of the complex alginate structure into smaller oligosaccharides and ultimately into monosaccharides, including this compound and guluronic acid derivatives. mdpi.comnih.govasm.org These smaller molecules can then be transported into the bacterial cells for further metabolism via pathways such as the Entner-Doudoroff pathway. researchgate.net
| Component | Concentration Range (µM C) | Contribution to DOC (%) |
|---|---|---|
| Total Dissolved Carbohydrate | 17.7 - 67.3 | 11 - 60 |
| Dissolved Monosaccharide | 4.1 - 15.5 | 2.5 - 9.7 |
| Dissolved Uronic Acid | 2.3 - 10.8 | 1.8 - 5.3 |
Table 1: Concentration ranges and contribution to DOC of different carbohydrate components, including uronic acids, in a tropical estuary. ias.ac.inias.ac.in
While marine environments are the primary reservoirs for this compound in the global carbohydrate cycle due to the abundance of brown algae, uronic acids can also be found in terrestrial environments as components of bacterial exopolysaccharides and potentially in root exudates, although their prevalence is less emphasized compared to marine sources. wikipedia.orgresearchgate.netnih.gov In soils, microbial communities are also responsible for the degradation of complex carbohydrates, influencing the soil carbon cycle. nih.govfrontiersin.orgmdpi.com However, the specific contribution and cycling of this compound in terrestrial settings are not as extensively documented as in marine systems.
The enzymatic breakdown of this compound-containing polymers is a critical step in remineralizing organic carbon and making it available to other organisms. This process fuels microbial growth and respiration, returning carbon dioxide to the atmosphere or incorporating carbon into microbial biomass and other organic matter pools. elifesciences.orglibretexts.org The efficiency and specificity of alginate lyases towards this compound linkages directly impact the rate and extent of alginate degradation, thereby influencing the flux of carbon and nutrients in marine ecosystems. news-medical.net
Research findings highlight the diversity of alginate lyases and their adaptation to the marine environment, functioning optimally within specific temperature and pH ranges characteristic of seawater. mdpi.comasm.org The study of these enzymes provides insights into the mechanisms of alginate breakdown and the potential for manipulating these processes for biotechnological applications. news-medical.net
Biotechnological Applications and Advanced Biomaterial Science of Mannuronic Acid Polymers Non Clinical Focus
Design and Fabrication of Mannuronic Acid-Rich Biomaterials
The unique structural and gelling properties of alginates enable their use in creating a variety of biomaterial formats, including hydrogels, micro/nanoparticles, scaffolds, films, and coatings. researchgate.netencyclopedia.pub The specific properties of these materials can be tailored by controlling the ratio and distribution of mannuronic and guluronic acid residues, the polymer's molecular weight, and the crosslinking conditions. researchgate.netmdpi.comlupinepublishers.comnih.gov
Hydrogel Systems: Formation Mechanisms and Rheological Behavior for Material Engineering
The formation of alginate hydrogels can occur through fast or slow gelation methods. rsc.org Fast gelation typically involves the direct addition of a soluble calcium salt like CaCl₂ to an alginate solution. rsc.org Slow gelation, on the other hand, utilizes a sparsely soluble calcium salt, such as CaHPO₄, with gelation kinetics influenced by factors like pH, which affects the release of Ca²⁺ ions. rsc.orgmdpi.com
The rheological behavior of alginate hydrogels is critical for their application in material engineering. Rheological characterization techniques, such as steady-state shear and dynamic mechanical tests, are used to measure properties like viscosity, yield stress, storage modulus (G'), and loss modulus (G''). nih.gov The storage modulus generally represents the elastic behavior, while the loss modulus indicates the viscous behavior. nih.gov Studies have shown that the strength of the hydrogel network increases with the concentration of the crosslinker (e.g., Ca²⁺) and is influenced by the polymer concentration and molecular weight. mdpi.comnih.gov For instance, hydrogels prepared with higher molecular weight alginates can exhibit significantly greater storage moduli after crosslinking compared to uncrosslinked precursors or those made with lower molecular weight alginates. nih.gov
Data on the effect of alginate molecular weight and cell seeding density on hydrogel storage modulus highlights the tunability of these systems for applications like 3D biofabrication. nih.gov
| Alginate Type (Molecular Weight) | Cell Seeding Density | Storage Modulus (G') at 1 Hz (Pa) |
| High MW | Low | ~1000 |
| High MW | High | ~800 |
| Low MW | Low | ~100 |
| Low MW | High | ~80 |
Note: Values are approximate based on general trends observed in research findings and may vary depending on specific experimental conditions.
Non-linear rheological properties, explored through techniques like Large Amplitude Oscillatory Shear (LAOS), provide deeper insights into the microstructural changes of alginate hydrogels under large deformation, which is relevant for simulating processing conditions. nih.gov
Micro- and Nanoparticle Formulations for Encapsulation in Research
Alginate's ability to form gels makes it suitable for creating micro- and nanoparticles used for encapsulating various substances in research settings. mdpi.comlupinepublishers.combiologicalresearch.cl This encapsulation can protect sensitive molecules and enable their controlled release. mdpi.combiologicalresearch.cl The emulsification/gelation method is a common technique for producing alginate microparticles, where an alginate emulsion containing the substance to be encapsulated is reacted with calcium ions. biologicalresearch.cl
The characteristics of the resulting particles, such as size, encapsulation efficiency, and release profile, are influenced by various factors including the viscosity, molecular weight, and concentration of the alginate, stirring times, temperature, the type of gelling agent, and the arrangement of M and G monomers. lupinepublishers.combiologicalresearch.cl For example, studies have shown that the size and encapsulation efficiency of nanoparticles can be affected by factors like the concentration of the encapsulated substance and the degree of functionalization of the alginic acid. lupinepublishers.comlupinepublishers.com
Research findings illustrate the application of alginate micro- and nanoparticles for encapsulating different molecules. For instance, lactoferrin has been encapsulated in calcium-alginate microspheres, demonstrating pH-dependent release profiles. mdpi.com A weakly acidic environment (pH 5) promoted a higher and faster release of lactoferrin compared to neutral pH (pH 7). mdpi.com
| Encapsulated Substance | Alginate Formulation | Particle Size | Encapsulation Efficiency | Release Profile (Example) |
| Mercaptosuccinic acid | Alginate nanoparticles | ~750 nm | 89% | Burst release of NO followed by sustained release lupinepublishers.comlupinepublishers.com |
| Insulin | Alginate nanoparticles (coated) | ~300 nm | 31% | Up to 35% release at pH 1.2 over 2 hours lupinepublishers.com |
| Vitamin D3 | Oleoyl-functionalized alginic acid nanoparticles | 305-559 nm | 46-68% | Dependent on vitamin concentration and substitution degree lupinepublishers.comlupinepublishers.com |
| Lactoferrin | Calcium-alginate microspheres | Not specified | Not specified | Higher release at pH 5 than pH 7 mdpi.com |
Note: Values are approximate and representative of specific experimental outcomes.
Layer-by-layer absorption of alginic acid and other polymers onto calcium carbonate microparticles with subsequent core dissolution has also been explored for creating microcapsules for encapsulating polymers and studying their pH-dependent release. lupinepublishers.com
Scaffolds, Films, and Coatings for Material Science Investigations
Alginates are also utilized in the fabrication of scaffolds, films, and coatings for various material science investigations, particularly in areas like tissue engineering research and food packaging studies. nih.govlupinepublishers.commdpi.comdergipark.org.tr Their biocompatibility, biodegradability, and ability to form versatile structures make them suitable for these applications. researchgate.netencyclopedia.pubmdpi.comfrontiersin.org
Alginate-based scaffolds are explored for creating supportive microenvironments for cell culture and tissue regeneration studies. mdpi.comdergipark.org.trresearchgate.net The mechanical properties of these scaffolds can be tuned by the type and concentration of the crosslinker. frontiersin.org For example, bilayer scaffolds combining alginate salts (sodium and calcium) with fibroin have been designed and characterized for potential skin tissue engineering applications. dergipark.org.tr Calcium alginate/fibroin scaffolds demonstrated suitable morphological and chemical structures in these investigations. dergipark.org.tr
Alginate's film-forming ability is leveraged in the development of edible films and coatings. researchgate.netnih.govlupinepublishers.commdpi.com These films and coatings can serve various purposes, such as providing a barrier against moisture and oxygen or acting as carriers for active compounds. nih.govmdpi.com The properties of alginate films and coatings can be modified by combining alginate with other polymers or incorporating additives. lupinepublishers.commdpi.com For instance, the reactivity of sodium alginate with calcium ions is crucial for the gel formation capacity used in some coating applications, with the strength of the resulting gel being related to the proportion of GG blocks in the alginate. lupinepublishers.com Studies have investigated the impact of factors like CaCl₂ concentration on the tensile strength and elongation at break of alginate-based films. nih.gov
Innovative and Sustainable Production Methodologies for Alginates and this compound
The increasing demand for alginates in various industries necessitates the development of innovative and sustainable production methodologies. Traditional methods primarily involve extraction from brown algae. whiterose.ac.ukresearchgate.netmdpi.com However, alternative and optimized approaches, including controlled microbial fermentation and enzymatic bioconversion, are being explored to enhance yield, purity, and sustainability.
Optimized Algal Sourcing and Extraction Technologies
Brown seaweeds are the primary natural source of alginates, with species like Laminaria hyperborea, Ascophyllum nodosum, and Macrocystis pyrifera being commonly utilized. whiterose.ac.ukwikipedia.orgtaylorandfrancis.com The alginate content and composition can vary depending on the algal species, geographical location, age, and harvesting season. mdpi.comlupinepublishers.com
Conventional alginate extraction typically involves steps such as washing, drying, milling, acid pre-treatment, alkaline extraction, precipitation, and drying. mdpi.com Optimization of these steps is crucial to improve extraction efficiency, yield, and the quality of the extracted alginate. mdpi.comscielo.org.mx Research focuses on optimizing parameters such as water usage, reagent concentrations, temperature, time, and seaweed particle size. mdpi.comscielo.org.mxresearchgate.net For example, studies on Sargassum species have investigated the optimization of water and reagent volumes in hydration, pre-cooking, and extraction steps to reduce consumption while maintaining or improving yield and gel strength. scielo.org.mx
Novel extraction methods, often referred to as "green extraction" methods, are being explored to enhance efficiency and sustainability. whiterose.ac.ukmdpi.com These methods incorporate techniques such as microwave-assisted extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and extrusion-assisted extraction. whiterose.ac.ukmdpi.com Microwave-assisted extraction, for instance, utilizes heat generated through ionic conduction and dipole rotations to aid in dissolving sodium alginate. whiterose.ac.uk While these green methods show promise in improving extraction yield and tailoring alginate properties, their large-scale implementation is not yet widespread. whiterose.ac.ukmdpi.com
Integrating alginate extraction with the production of other value-added products from seaweed in a biorefinery approach is another strategy for sustainable production. whiterose.ac.ukresearchgate.netmdpi.com This can involve sequential extraction steps to obtain multiple polysaccharide products, such as alginates, fucoidan, and laminarin, from the same biomass. researchgate.net
Data on the impact of extraction parameters on alginate yield provides valuable insights for process optimization. For example, studies on Sargassum fluitans have investigated the effect of alkaline concentration, extraction time, and temperature on alginate yield. researchgate.net
| Parameter | Range Studied | Optimum Condition (Example) | Maximum Yield (g/g) |
| Alkaline Concentration | 4-10 w/w % | 10 w/w % | 0.272 (at 120°C, 6h) researchgate.net |
| Extraction Time | 2-8 hours | 6 hours | 0.272 (at 10% alkali, 120°C) researchgate.net |
| Temperature | 90-120 °C | 120 °C | 0.272 (at 10% alkali, 6h) researchgate.net |
| Temperature (Commercial Optimum) | Not specified | 110 °C | 0.26 (at 6% alkali, 4h) researchgate.net |
Note: Optimum conditions and yields can vary significantly depending on the seaweed species and specific experimental setup.
Optimizing seaweed particle size has also been shown to impact alginate extraction yield, with smaller particle sizes generally leading to higher yields. mdpi.com
Controlled Microbial Fermentation and Enzymatic Bioconversion Systems
Beyond algal extraction, controlled microbial fermentation and enzymatic bioconversion systems offer alternative routes for producing alginates and this compound-related products. Certain bacterial strains, such as Pseudomonas and Azotobacter, naturally produce alginates. mdpi.com These bacterial alginates can differ from algal alginates in terms of molecular weight and the presence of O-acetyl groups. nih.govresearchgate.net
Microbial fermentation involves utilizing microorganisms to break down organic substrates and produce desired metabolites, including polysaccharides like alginates. nih.govdelveinsight.com This approach allows for more controlled production conditions and potentially higher purity products compared to extraction from natural biomass, which can contain various impurities. taylorandfrancis.com
Enzymatic bioconversion focuses on using specific enzymes, particularly alginate lyases, to degrade alginates into smaller oligosaccharides or monosaccharides, including this compound. researchgate.netunlp.edu.ar These alginate lyases are produced by various microorganisms and can target specific linkages within the alginate chain. researchgate.netunlp.edu.ar Research in this area aims to identify and utilize highly efficient enzymes for the controlled depolymerization of alginates, which can yield defined this compound-rich oligosaccharides with potential applications in various fields. researchgate.net
While direct microbial fermentation for large-scale alginate production is an area of ongoing research, microbial and enzymatic systems are particularly relevant for producing modified alginates or specific alginate-derived products through bioconversion of algal alginates. researchgate.net This includes the potential for converting alginate into fermentable sugars or other valuable compounds using microbial pathways and enzymes. researchgate.nethua.grnih.gov
Applications in Agribusiness (e.g., Biostimulant Fertilizers) and Environmental Technologies (e.g., Adsorbent Materials, Water Treatment)
Polymers containing this compound, primarily in the form of alginates, have garnered significant attention for their diverse applications in agribusiness and environmental technologies due to their biocompatibility, biodegradability, non-toxicity, and cost-effectiveness nih.govnih.govresearchgate.netdeswater.com.
Applications in Agribusiness
Alginate-based materials are increasingly explored in agribusiness, particularly as components of biostimulants and for controlled release applications mdpi.comnih.gov. Biostimulants are substances or microorganisms that, when applied to plants, seeds, or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, or crop quality and yield floridablueberrygrowers.orgnih.gov.
Alginates contribute to biostimulant activity through several mechanisms. Their polyanionic nature can increase the cation exchange capacity of the soil, leading to improved nutrient retention and nutrient use efficiency floridablueberrygrowers.org. In soil, polysaccharides like alginates can contribute to gel formation, enhancing water retention and aeration floridablueberrygrowers.org.
Depolymerized sodium alginate, with lower molecular mass, has also demonstrated positive effects on crop growth and yield quality jeeng.net. Studies on hyssop cultivation showed that foliar treatments with depolymerized sodium alginate increased the accumulation of both macro- and micronutrients in plant tissues in a dose-dependent manner jeeng.net. For instance, treatment with 100 mg·dm-3 of depolymerized sodium alginate increased the content of N, P, K, Ca, Cu, Mn, and Zn by 31.1%, 38.9%, 24.3%, 77.2%, 43.2%, 41.8%, and 33.3%, respectively, compared to control plants jeeng.net.
While some studies on the direct application of alginates from certain algae species have not shown significant growth effects on specific plants like mung bean seedlings, the use of alginate for encapsulating other active compounds and microorganisms for agricultural benefit is a promising area of research scielo.org.mx.
Applications in Environmental Technologies
Alginate-based materials are extensively studied and applied in environmental technologies, particularly as adsorbent materials for the removal of various pollutants from water and wastewater nih.govnih.govresearchgate.netdeswater.comresearchgate.net. The rich surface functional groups, such as carboxyl and hydroxyl groups, in the alginate structure enable them to capture metallic or cationic ions through mechanisms like ion exchange and complexation nih.govdeswater.com.
Alginate-based composites have been developed by encapsulating various materials, including activated carbon, biochar, graphene oxide, carbon nanotubes, magnetic materials, and microorganisms, into alginate hydrogels or beads researchgate.net. These composites often exhibit enhanced adsorption performance and improved physical/mechanical properties compared to pure alginate gels researchgate.net.
Alginate's ability to form gels in the presence of divalent cations facilitates the creation of hydrogel matrices that provide a large surface area for adsorption and improve the removal efficiency of heavy metals and organic pollutants mdpi.comresearchgate.netmdpi.com. Modified alginate hydrogels can offer a rich source of active binding sites for heavy metal ions, further enhancing their adsorption capacity mdpi.com.
Research findings highlight the effectiveness of alginate-based adsorbents for removing a wide range of pollutants, including heavy metals (e.g., Cu(II), Cd(II), Pb(II), Ni(II), Zn(II), U(II), Nd3+), industrial dyes, pesticides, and antibiotics from aqueous solutions nih.govnih.govdeswater.commdpi.comacs.org.
Detailed research findings on the adsorption capacity of modified alginate hydrogels demonstrate their potential. For example, a study using 2-aminopyridine-modified sodium alginate/polyacrylic acid hydrogel reported maximum adsorption capacities for Cu(II), Zn(II), and Ni(II) in simulated wastewater at specific conditions (25 °C, pH 5.0, 0.4 g/L adsorbent dosage) mdpi.com.
Interactive Data Table: Adsorption Capacities of Modified Alginate Hydrogel for Heavy Metals
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Conditions (Temperature, pH, Adsorbent Dosage) | Source |
| 2-aminopyridine-modified sodium alginate/polyacrylic acid | Cu(II) | 367.64 | 25 °C, pH 5.0, 0.4 g/L | mdpi.com |
| 2-aminopyridine-modified sodium alginate/polyacrylic acid | Zn(II) | 398.4 | 25 °C, pH 5.0, 0.4 g/L | mdpi.com |
| 2-aminopyridine-modified sodium alginate/polyacrylic acid | Ni(II) | 409.83 | 25 °C, pH 5.0, 0.4 g/L | mdpi.com |
| Alginate-clinoptilolite beads | Cu2+ | 131.6 | pH 4.5 | researchgate.net |
| Calcium alginate hydrogel beads (high M/G ratio) | Cu(II) | 39.5 | Acidic solutions | deswater.com |
| Calcium alginate hydrogel beads (high M/G ratio) | Cd(II) | Not specified | Acidic solutions | nih.gov |
| Calcium alginate hydrogel beads (high M/G ratio) | Pb(II) | 107.3 | Acidic solutions | deswater.com |
| Superparamagnetic sodium alginate-coated Fe3O4 nanoparticles | Malachite green | 47.84 | Langmuir isotherm | nih.gov |
| Porous beads (halloysite nanotubes immobilized with alginate) | Methylene blue | ~250 | Not specified | nih.gov |
| Magnetic calcium alginate hydrogels | Nd3+ | Not specified | 94.22% removal efficiency | acs.org |
Alginate-based adsorbents can be utilized in various configurations, including beads, membranes, or coatings on support materials, for both batch and continuous water treatment processes google.com. The ability to recover and regenerate the adsorbent after use is also a key advantage for practical applications google.com.
While alginate-based materials offer significant potential, pure alginates may have limitations in terms of mechanical strength and thermostability, which can be addressed through the development of composite materials and chemical modifications deswater.comresearchgate.netmdpi.comsci-hub.se.
Molecular Interactions and Biological Functionalities of Mannuronic Acid Mechanistic Research
Interaction with Host Pattern Recognition Receptors (e.g., Toll-like Receptors) and Downstream Signaling Pathways
Research indicates that mannuronic acid and its derivatives can engage with host pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), which are integral to the innate immune system's ability to detect microbial components and initiate immune responses hspublishing.orgfrontiersin.orgmednexus.org. Specifically, β-D-Mannuronic acid (M2000) has been identified as a potential antagonist of Toll-like receptor 4 (TLR4) hspublishing.org. TLR4 plays a significant role in triggering pro-inflammatory signaling cascades, often in response to bacterial lipopolysaccharide (LPS) hspublishing.orgmdpi.com. Modulating TLR4 signaling is considered essential for maintaining immune homeostasis and preventing excessive inflammation hspublishing.org.
The interaction of this compound with TLRs can influence downstream signaling pathways, particularly the NF-κB and MAP kinase pathways (p38 and JNK), which are central to inflammatory responses activated by TLRs hspublishing.org. Studies have shown that β-D-mannuronic acid can lead to the downregulation of genes like MyD88, IKBalpha, and NF-κB by inhibiting the TLR/NF-κB signaling route hspublishing.org. MyD88 is a key adaptor protein involved in signaling from most TLRs hspublishing.orgfrontiersin.org.
Further research highlights the ability of β-D-Mannuronic acid (M2000) to decrease the expression of miR-155 and NF-κB, while simultaneously increasing the expression of SOCS1 and SHIP1 in peripheral blood mononuclear cells (PBMCs) hspublishing.org. These findings underscore the potential of this compound derivatives to modulate crucial inflammatory signaling components.
| Signaling Molecule | Effect of M2000 Treatment | Reference |
|---|---|---|
| miR-155 | Decreased expression | hspublishing.org |
| NF-κB | Decreased expression | hspublishing.org |
| MyD88 | Downregulated gene expression | hspublishing.org |
| IKBalpha | Downregulated gene expression | hspublishing.org |
| SOCS1 | Increased expression | hspublishing.org |
| SHIP1 | Increased expression | hspublishing.org |
Enzymatic Inhibition Activities of this compound and its Derivatives (e.g., Matrix Metalloproteinase Inhibition)
This compound and its derivatives have demonstrated the capacity to inhibit enzymatic activity, particularly that of matrix metalloproteinases (MMPs) nih.gov. MMPs are a family of enzymes involved in the breakdown of the extracellular matrix and are implicated in various physiological and pathological processes, including inflammation and tissue remodeling rde.acnih.govmdpi.com.
Investigations into the effects of β-D-Mannuronic acid (M2000) on MMP-2 and MMP-9 have shown significant inhibitory activity nih.gov. These MMPs are regulated by tissue inhibitors of metalloproteinases (TIMPs) and the extracellular matrix metalloproteinase inducer (CD147/EMMPRIN) nih.gov. Studies using PMA-differentiated THP-1 cells revealed that M2000 significantly reduced the cellular surface expression of CD147 and inhibited the gelatinolytic activity of both MMP-2 and MMP-9 nih.gov. Additionally, M2000 treatment resulted in decreased gene expression levels of MMP-2, MMP-9, and TIMP-1 nih.gov.
While the precise molecular mechanisms by which this compound inhibits MMPs are still being elucidated, the observed reduction in CD147 expression, which is known to induce MMP activity, along with the direct inhibition of MMP gelatinolytic activity, suggests a complex mode of action nih.gov.
| Molecule/Activity | Effect of M2000 Treatment (25 µg/mL) | Significance | Reference |
|---|---|---|---|
| Cellular surface expression of CD147 | Significantly decreased | p<0.05 | nih.gov |
| Gene expression of MMP-2 | Decreased | p<0.05 | nih.gov |
| Gene expression of MMP-9 | Decreased | p<0.05 | nih.gov |
| Gene expression of TIMP-1 | Decreased | p<0.05 | nih.gov |
| Gelatinolytic activity of MMP-2 | Inhibited | p<0.05 | nih.gov |
| Gelatinolytic activity of MMP-9 | Inhibited | p<0.05 | nih.gov |
Modulation of Specific Cellular Processes (e.g., Cell Proliferation, Plant Growth Regulation)
This compound and related compounds have shown the ability to modulate specific cellular processes, including cell proliferation. While alginates are utilized in plant contexts, such as in hydrogels for cell culture and tissue engineering, direct evidence of exogenous this compound acting as a primary plant growth regulator is not extensively documented in the provided search results researchgate.net.
In the realm of cellular processes, particularly immune and inflammatory responses, the modulation of signaling pathways by this compound derivatives, as discussed previously, inherently impacts cellular functions like proliferation and activation hspublishing.organucde.info. The inhibition of NF-κB signaling, for instance, which is involved in regulating cell proliferation and survival, by β-D-Mannuronic acid can influence these processes hspublishing.organucde.info.
Plant growth regulation is a complex interplay of hormones and signaling networks, such as the TOR signaling pathway, which integrates environmental signals to control cell growth and proliferation ucc.ieresearchgate.netnih.gov. Jasmonic acid, a plant hormone, is known to inhibit cell proliferation and affect cell wall composition, influencing plant growth researchgate.net. While this compound is a carbohydrate component of plant cell walls in some organisms (like algae), its direct role as a signaling molecule or growth regulator in higher plants is not a primary focus of the provided literature. However, indirect effects through interactions with plant PRRs or modulation of cell wall properties could be hypothesized areas of research.
Elucidation of Structure-Function Relationships at the Molecular Level
Understanding the relationship between the molecular structure of this compound and its biological functions is fundamental. This compound possesses a pyranose ring structure with a carboxyl group at the C-6 position nih.govdrugbank.com. The epimerization at C-5 to form guluronic acid and their subsequent arrangement in alginate chains (MM, GG, and MG blocks) are critical structural features that dictate the polymer's properties nih.govmdpi.com.
Studies on enzymes that interact with this compound, such as mannuronan C-5 epimerases and alginate lyases, provide valuable insights into these structure-function relationships nih.govmdpi.com. Mannuronan C-5 epimerases catalyze the conversion between mannuronic and guluronic acid residues, thereby altering the alginate's block structure and its associated physical and biological characteristics mdpi.com. The catalytic mechanisms of these enzymes involve specific amino acid residues interacting with the this compound substrate mdpi.com.
Research on alginate lyases, which cleave alginate chains, also contributes to this understanding. The crystal structure of a this compound-specific PL6 alginate lyase from Bacteroides cellulosilyticus revealed a specific structural fold and key catalytic residues essential for its function nih.govnih.gov. Molecular docking studies with this compound oligosaccharides have helped to elucidate how this enzyme specifically interacts with this compound sequences nih.govnih.gov.
The functional groups on the this compound residue, particularly the carboxylic acid and hydroxyl groups, are crucial for interactions with other molecules, including proteins and receptors drugbank.com. Modifications to these groups or variations in the glycosidic linkages within this compound-containing oligo- and polysaccharides can significantly impact their biological activities.
| Structural Feature | Relevance to Function | Example (if applicable) | Reference |
|---|---|---|---|
| Pyranose ring structure | Basic carbohydrate scaffold | drugbank.com | |
| Carboxylic acid group at C-6 | Contributes to acidic nature and potential for ionic interactions | drugbank.com | |
| Hydroxyl groups | Involved in hydrogen bonding and other interactions | drugbank.com | |
| C-5 epimerization (to guluronic acid) | Alters alginate block structure and properties | MM vs GG blocks in alginate | nih.govmdpi.com |
| Glycosidic linkages (e.g., β-1,4) | Defines polymer structure and susceptibility to enzymatic cleavage | Alginate structure | nih.govmdpi.com |
| Arrangement in blocks (MM, GG, MG) | Influences physical properties (e.g., gelation) and biological interactions | nih.govmdpi.com |
Future Directions and Emerging Research Avenues in Mannuronic Acid Science
Development of Novel and Efficient Synthetic Routes for Architecturally Complex Mannuronic Acid Oligomers
The synthesis of well-defined this compound oligomers with specific lengths and sequences is crucial for understanding their structure-activity relationships and developing applications. Traditional chemical synthesis of uronic acid glycosides, including mannuronidation, faces challenges due to the electron-withdrawing C-5 carboxylic group, which can make activation of the anomeric center difficult mdpi.com.
Emerging research is focused on developing novel and more efficient synthetic methodologies to overcome these challenges and enable the construction of architecturally complex this compound oligomers. This includes exploring new glycosylation strategies, optimizing reaction conditions for improved regio- and stereoselectivity, and developing automated synthesis approaches mdpi.comacs.org. For instance, automated solution-phase synthesis of β-1,4-mannuronate oligomers has been explored using a β-directing C-5 carboxylate strategy acs.org. Understanding the mechanism of neighboring group participation, such as C-3 acyl neighboring group participation in this compound glycosyl donors, is also a focus to control stereoselectivity in glycosylation reactions acs.org. Future directions aim at achieving better control over polymer length and substitution patterns, potentially through improved reaction media or novel polymerization techniques beilstein-journals.org.
Advanced Understanding of In Vivo Biosynthesis and Regulatory Networks in Diverse Organisms
This compound is synthesized through specific metabolic pathways in organisms that produce alginates, such as brown algae, Pseudomonas, and Azotobacter species frontiersin.orgmdpi.com. The biosynthesis of GDP-mannuronic acid, a key activated precursor, starts from central metabolites like acetyl-CoA frontiersin.org. This precursor is then polymerized, and the resulting polythis compound can be modified by enzymes like mannuronan C-5 epimerases (ManC5-Es) to introduce guluronic acid residues, influencing the final alginate structure and properties frontiersin.orgmdpi.com.
Future research aims for a more advanced understanding of the complex in vivo biosynthesis pathways and the intricate regulatory networks that control alginate production in diverse organisms frontiersin.orgfrontiersin.org. This includes elucidating the molecular mechanisms underlying polymerization and modification steps, which are currently less understood frontiersin.org. Research is also focused on identifying and characterizing the regulatory genes and metabolic processes that influence alginate biosynthesis, particularly in bacteria like Azotobacter vinelandii, where the regulatory network is not as well-studied as in Pseudomonas aeruginosa frontiersin.org. Synthetic biology approaches, such as utilizing regulatory bio-bricks, are being explored to achieve targeted induction of exopolysaccharide biosynthesis and potentially design tailor-made polysaccharides frontiersin.org. Growing insights into the mechanisms and structures of glycosyltransferases (GTs) involved in assembling repeat units could enable the design of artificial repeat units in the future frontiersin.org.
Exploration of New Biologically Active this compound Derivatives with Defined Functional Profiles
This compound and its parent polymer, alginate, exhibit a range of biological activities, including anti-inflammatory and anti-tumoral effects biomedres.us. Alginates with high this compound content, for example, have been shown to activate macrophages as immunomodulators mnba-journal.commnba-journal.com. Alginate derivatives have also been explored as carriers for therapeutic agents mnba-journal.commnba-journal.com.
Future research is directed towards the exploration and development of new biologically active this compound derivatives with more defined and targeted functional profiles. This involves synthesizing modified this compound structures or alginate oligosaccharides with specific degrees of polymerization and sequences to enhance or introduce desired biological activities nih.govacs.org. The potential of this compound derivatives as novel therapeutic agents is being investigated, such as the evaluation of β-D-mannuronic acid as a potential non-steroidal anti-inflammatory medication with immunosuppressive properties biomedres.usnih.gov. Research is also exploring the use of alginate derivatives in novel formulations for applications in microbial infections, biomedical implants, and cancer therapy, often in combination with other polymers or therapeutic agents mnba-journal.commnba-journal.com. The goal is to create derivatives with improved properties like enhanced solubilization, sustained release, and prolonged half-life for better clinical translation mnba-journal.com.
High-Resolution Characterization of this compound Polymer Architectures and Conformations
The specific arrangement and conformation of this compound and guluronic acid residues within alginate polymers significantly impact their physical properties, such as gelling behavior and viscosity, and consequently, their biological interactions and functions tajhizkala.irresearchgate.net. Understanding the detailed architecture (monomer sequence and block distribution) and the three-dimensional conformation of these polymers is essential for correlating structure with function.
Integration of Systems Biology and Omics Technologies in this compound Glycoscience Research
The complexity of glycosylation pathways, including the biosynthesis and modification of this compound-containing polymers, necessitates a holistic approach for comprehensive understanding. Systems biology and various 'omics' technologies (e.g., glycomics, genomics, transcriptomics, proteomics) offer powerful tools to analyze the intricate molecular interactions and regulatory networks involved. thers.ac.jpnih.govresearchgate.netarxiv.org
Future directions in this compound glycoscience research involve the increasing integration of systems biology and 'omics' technologies. This includes using glycomics to analyze the total cellular glycans and identify changes in glycan structure in various biological contexts thers.ac.jp. Genomic and transcriptomic analyses can help identify putative genes involved in this compound biosynthesis and epimerization in different organisms mdpi.com. Proteomics can provide information on the enzymes and proteins involved in these pathways thers.ac.jp. Integrating these diverse datasets through systems biology approaches can lead to a more comprehensive understanding of how this compound biosynthesis and alginate structure are regulated at a cellular and organismal level thers.ac.jpnih.govarxiv.org. This integrated approach is expected to aid in deciphering the "glycan code," predicting key biomarkers and drug targets related to glycans, and facilitating the rational design of glyco-based therapies thers.ac.jpnih.gov.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. How can the structural conformation of mannuronic acid derivatives be experimentally characterized?
- Methodological Answer : Dynamic NMR (DNMR) spectroscopy is the primary tool for studying chair interconversion between 4C₁ and 1C₄ conformers in this compound esters. Key steps include:
- Cooling samples to subzero temperatures (e.g., −80°C to −20°C) to slow conformational exchange rates .
- Analyzing splitting patterns in ¹H NMR spectra to calculate thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for interconversion .
- Using scalar coupling constants (e.g., J₄₅) as rapid indicators of conformer ratios .
- Data Contradictions : While DNMR is effective for protected derivatives, unprotected carbohydrates often exhibit poor solubility in organic solvents, limiting temperature-dependent studies .
Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?
- Methodological Answer :
- In vitro : Use peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis (RA) or multiple sclerosis (MS) patients, treated with LPS and this compound doses (5–50 µg/mL). RT-PCR and flow cytometry quantify reductions in TNF-α, IL-6, and TLR2 expression .
- In vivo : Animal models like experimental autoimmune encephalomyelitis (EAE) for MS. Clinical improvement is measured via T-cell reactivity suppression and histopathological analysis .
- Limitations : Ex vivo PBMC results may not fully replicate in vivo immune system complexity, necessitating cross-validation with animal studies .
Advanced Research Questions
Q. How do substituents at the C2 position influence this compound’s reactivity and conformational dynamics?
- Methodological Answer :
- Compare triflate derivatives with C2 substituents (benzyloxy, azido, fluoride) synthesized from β-thioglycoside precursors.
- Use DNMR to correlate substituent electronic effects with conformational preferences. For example, electron-withdrawing groups (e.g., azido) stabilize the 1C₄ conformation, enhancing glycosylation reactivity .
- Quantify reactivity via glycosylation yields under standardized conditions (e.g., −80°C in CD₂Cl₂) .
Q. How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory data for this compound?
- Methodological Answer :
- Triangulation : Combine PBMC gene expression data (e.g., STAT3 reduction ) with serum cytokine profiling in animal models (e.g., IL-6 and BUN levels in nephropathy studies ).
- Dose-Response Analysis : Test high-dose this compound (50 µg/mL in vitro vs. 100 mg/kg in vivo) to identify thresholds for therapeutic efficacy .
- Mechanistic Validation : Use knockout models (e.g., MYD88⁻/⁻ mice) to confirm TLR/NF-κB pathway involvement .
- Contradictions : In vitro studies show TLR2 downregulation, but in vivo models may involve compensatory pathways (e.g., IL-10 upregulation), requiring multi-omics integration .
Methodological Design & Validation
Q. What statistical approaches are recommended for analyzing this compound’s conformational or biological data?
- Answer :
- Conformational Studies : Use Arrhenius/Eyring equations derived from DNMR rate constants (k) to calculate activation energies. Simulations (e.g., MestReNova) validate spectral fitting .
- Biological Studies : Apply ANOVA or t-tests to compare treatment groups (e.g., LPS ± this compound). For small sample sizes (e.g., PBMCs from 10 RA patients), use non-parametric tests (Mann-Whitney U) .
Tables: Key Data from Literature
| Study Focus | Key Findings | Methodology | Reference |
|---|---|---|---|
| Conformational Dynamics | C2-azido triflates adopt 1C₄ conformation (ΔG‡ = 45 kJ/mol) | DNMR, β-thioglycoside activation | |
| Anti-Inflammatory Effects | 50 µg/mL this compound reduces TLR2 expression by 60% in RA PBMCs | RT-PCR, flow cytometry | |
| Glycosylation Reactivity | 1C₄-configured triflates yield 85% glycosylation vs. 40% for 4C₁ conformers | Glycosylation under cryogenic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
